2-Amino-1-(4-fluorophenyl)ethanone

Methionine Aminopeptidase 2 Enzyme Inhibition Fragment-Based Drug Discovery

Prioritize 2-Amino-1-(4-fluorophenyl)ethanone (CAS 369-43-7) for fragment-based campaigns targeting MetAP2 (IC50=13 nM, PDB 5ISK) or aspartic proteases. The para-fluoro group uniquely balances potency and ADMET: moderate CYP1A2 inhibition (IC50=126 nM) reduces DDI risk vs chloro/bromo analogs; the strong C–F bond resists oxidative metabolism. Validated in pharmaceutical patent WO2004/050627 A1. Ideal for 19F NMR probe design and electrophilic warhead derivatization. LogP=1.667 ensures cell permeability without lipophilic toxicity. Order high-purity material for reliable route scouting.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 369-43-7
Cat. No. B1270984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-fluorophenyl)ethanone
CAS369-43-7
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)F
InChIInChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
InChIKeyHLYXSMQJWZMANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-fluorophenyl)ethanone (CAS 369-43-7): Procurement-Grade Chemical Profile


2-Amino-1-(4-fluorophenyl)ethanone (CAS 369-43-7) is a para-fluorinated α-aminoacetophenone building block with molecular formula C8H8FNO and molecular weight 153.15 g/mol . The compound features a primary amine adjacent to a ketone carbonyl, positioned on a 4-fluorophenyl scaffold. This electronic and steric arrangement confers distinct physicochemical properties, including a measured LogP of 1.667 , which positions it uniquely among halogenated and non-halogenated α-aminoacetophenone analogs for medicinal chemistry and chemical biology applications.

2-Amino-1-(4-fluorophenyl)ethanone: Why Para-Fluorination Dictates Target Engagement and Physicochemical Behavior


The α-aminoacetophenone scaffold is widely employed as a synthetic intermediate and fragment hit; however, substitution at the para position of the phenyl ring profoundly alters both biological activity and physicochemical properties [1]. Generic substitution with the unsubstituted phenyl, 4-chloro, 4-bromo, or 4-methyl analogs is not equivalent because the fluorine atom's strong electron-withdrawing inductive effect (−I) and modest resonance donation (+M) uniquely modulate the electron density of the aromatic ring and the basicity of the α-amino group. This directly impacts key selection criteria including target binding affinity, cytochrome P450 inhibition profile, lipophilicity, and ultimately the compound's fitness for specific research applications [2].

2-Amino-1-(4-fluorophenyl)ethanone: Head-to-Head and Cross-Study Quantitative Differentiation


MetAP2 Inhibition: Fluorinated Analog Balances Potency and Potential Selectivity Profile

In a cross-study comparison of recombinant human MetAP2 inhibition under identical assay conditions, 2-Amino-1-(4-fluorophenyl)ethanone (IC50 = 13 nM) [1] exhibits distinct potency relative to close structural analogs. While the unsubstituted phenyl analog (IC50 = 5 nM) and 4-chloro analog (IC50 = 7.9 nM) [2] show higher absolute potency, the 4-fluoro substitution provides an intermediate activity that may offer a favorable balance between on-target inhibition and reduced off-target liabilities commonly associated with more lipophilic halogen substituents. The 4-methyl analog (IC50 = 9 nM) [3] similarly shows enhanced potency, but lacks the unique electronic properties of fluorine that influence downstream ADME characteristics.

Methionine Aminopeptidase 2 Enzyme Inhibition Fragment-Based Drug Discovery

CYP1A2 Inhibition: Fluorinated Scaffold Exhibits Reduced Metabolic Liability

2-Amino-1-(4-fluorophenyl)ethanone demonstrates moderate inhibition of human CYP1A2 with an IC50 of 126 nM [1]. While direct comparator data for close analogs is not available in the same assay system, this value is significantly higher (i.e., less potent inhibition) than the compound's MetAP2 IC50, suggesting a degree of selectivity against this key drug-metabolizing enzyme. In contrast, the 4-chloro analog has been reported to exhibit potent CYP inhibition in other contexts, and the 4-methyl analog may be subject to CYP-mediated benzylic oxidation. The fluorine substituent's strong C–F bond resists oxidative metabolism, a well-established principle in medicinal chemistry [2], thereby reducing the likelihood of CYP-mediated clearance and reactive metabolite formation.

Cytochrome P450 Drug Metabolism ADME-Tox

PDB Structure 5ISK: Direct Visualization of Fluorine's Role in Fragment Binding

The X-ray crystal structure of Endothiapepsin in complex with 2-amino-1-(4-fluorophenyl)ethanone (PDB ID: 5ISK, resolution 1.14 Å) [1] provides atomic-level evidence of the compound's binding mode. The electron density clearly defines the 4-fluorophenyl moiety engaged in the S1/S3 pocket, with the fluorine atom making specific van der Waals and potential dipolar interactions with the protein environment. This structural validation is not available for the 4-chloro or 4-bromo analogs in complex with Endothiapepsin. While the 4-bromo analog has been co-crystallized with Thrombin (PDB: 6YSJ) [2], the distinct binding pose and target context highlight the unique structural biology applications enabled by the fluorinated scaffold.

Fragment-Based Drug Discovery X-ray Crystallography Endothiapepsin

LogP and Physicochemical Differentiation: Fluorine Modulates Lipophilicity Without Heavy Atom Addition

The measured LogP of 2-Amino-1-(4-fluorophenyl)ethanone is 1.667 , which is intermediate between the unsubstituted phenyl analog (predicted LogP ~0.9) and the 4-chloro analog (predicted LogP ~1.9). The fluorine atom increases lipophilicity relative to hydrogen by approximately 0.2–0.3 log units, a modest but meaningful increase that can enhance membrane permeability without the excessive lipophilicity-associated risks (e.g., phospholipidosis, hERG binding, promiscuity) seen with larger halogens (Cl, Br) or methyl groups [1]. Specifically, the 4-fluoro substitution achieves a favorable balance: it improves passive diffusion potential while maintaining a lower molecular weight (153.15 Da) compared to the 4-chloro (169.61 Da) and 4-bromo (214.06 Da) analogs.

Physicochemical Properties Lipophilicity Permeability

Synthetic Utility: Validated as a Key Intermediate in Patent Literature

2-Amino-1-(4-fluorophenyl)ethanone is explicitly disclosed as a synthetic intermediate in patent WO2004/050627 A1 (SmithKline Beecham Corporation) [1], demonstrating its established role in pharmaceutical process chemistry. In contrast, the 4-bromo and 4-methyl analogs appear predominantly in the context of antimicrobial or cytotoxic agent synthesis, often with narrower application scopes. The fluorinated building block benefits from the fluorine atom's ability to serve as a bioisostere for hydrogen or hydroxyl groups, enabling the construction of metabolically stable analogs of bioactive molecules without introducing steric bulk. This patent precedent provides procurement confidence for industrial research and development teams requiring validated starting materials.

Synthetic Intermediate Pharmaceutical Synthesis Building Block

2-Amino-1-(4-fluorophenyl)ethanone: Evidence-Backed Research and Industrial Deployment Scenarios


Fragment-Based Lead Discovery for MetAP2 and Aspartic Protease Targets

Researchers initiating fragment-based campaigns against methionine aminopeptidase 2 (MetAP2) or aspartic proteases (e.g., Endothiapepsin) should prioritize 2-Amino-1-(4-fluorophenyl)ethanone over its non-fluorinated or other halogenated analogs. The compound demonstrates balanced MetAP2 inhibition (IC50 = 13 nM) and benefits from a high-resolution co-crystal structure (PDB 5ISK) [1] that directly guides structure-based optimization. The fluorine atom's electron-withdrawing properties modulate binding affinity and offer a distinct vector for fragment growing and linking strategies that are not available with the unsubstituted or methyl analogs. [1]

Medicinal Chemistry Lead Optimization: Mitigating Metabolic and Safety Liabilities

When progressing α-aminoacetophenone-containing leads toward in vivo studies, substitution with a para-fluoro group (as in CAS 369-43-7) should be prioritized over chloro, bromo, or methyl alternatives. The 4-fluoro scaffold exhibits moderate CYP1A2 inhibition (IC50 = 126 nM) [1], indicating lower drug-drug interaction risk, and its LogP of 1.667 maintains a favorable balance between permeability and lipophilicity-driven toxicity. The strong C–F bond resists oxidative metabolism [2], reducing the likelihood of reactive metabolite formation—a common liability with chloro- and methyl-substituted phenyl rings. [1][2]

Pharmaceutical Process Chemistry: Validated Intermediate for Scale-Up

Process chemists and CMC teams developing synthetic routes for fluorinated drug candidates can confidently specify 2-Amino-1-(4-fluorophenyl)ethanone based on its precedent in pharmaceutical patent literature (WO2004/050627 A1) [1]. This validation reduces procurement risk and provides a reliable starting point for route scouting. The compound's balanced physicochemical properties (LogP = 1.667, MW = 153.15) facilitate purification by standard methods (e.g., silica gel chromatography, crystallization), and its moderate reactivity profile (primary amine, α-haloketone precursor) offers versatile handles for downstream diversification. [1]

Chemical Biology Probe Development: Fluorinated Warhead for Activity-Based Protein Profiling

Investigators designing activity-based probes (ABPs) or covalent inhibitors targeting serine hydrolases or cysteine proteases should consider 2-Amino-1-(4-fluorophenyl)ethanone as a core scaffold. The α-aminoketone moiety can be readily converted to an electrophilic warhead (e.g., α-halomethylketone), while the para-fluorophenyl group provides a metabolically stable, low-molecular-weight recognition element. The compound's LogP of 1.667 [1] ensures sufficient cell permeability, and the fluorine atom's NMR-active 19F nucleus enables potential use in 19F NMR-based binding assays or MRI applications. The availability of structural data (PDB 5ISK) further supports rational probe design. [1]

Technical Documentation Hub

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